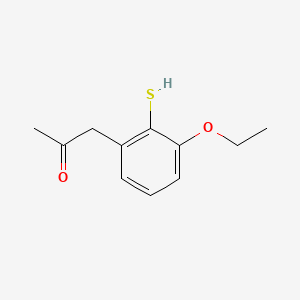

1-(3-Ethoxy-2-mercaptophenyl)propan-2-one

Description

1-(3-Ethoxy-2-mercaptophenyl)propan-2-one is a substituted propan-2-one derivative featuring a 3-ethoxy-2-mercaptophenyl group. This compound is synthesized via a palladium-catalyzed regioselective domino α-arylation/intramolecular O-arylation reaction, yielding a white solid with a 72% isolated yield . Spectroscopic data (e.g., $ ^1H $-NMR, $ ^{13}C $-NMR) for this compound align with previously reported values in Chem. Commun. (2013), confirming its structural integrity .

Properties

Molecular Formula |

C11H14O2S |

|---|---|

Molecular Weight |

210.29 g/mol |

IUPAC Name |

1-(3-ethoxy-2-sulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C11H14O2S/c1-3-13-10-6-4-5-9(11(10)14)7-8(2)12/h4-6,14H,3,7H2,1-2H3 |

InChI Key |

ZJFWZQGXMKMTHN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1S)CC(=O)C |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation as a Primary Pathway

The ketone moiety in 1-(3-Ethoxy-2-mercaptophenyl)propan-2-one is typically introduced via Friedel-Crafts acylation. A plausible starting material, 3-ethoxy-2-mercaptophenol , undergoes acylation with chloroacetone in the presence of Lewis acids such as AlCl₃ or FeCl₃. This method mirrors protocols for analogous aryl ketones, where the electrophilic acylium ion attacks the aromatic ring’s ortho position relative to the ethoxy group.

Key considerations :

Thiolation and Etherification Sequential Approach

An alternative route involves constructing the aromatic ring with pre-installed functional groups. For example:

- Thiolation of 3-ethoxyphenylpropan-2-one : Treatment with sulfurizing agents like Lawesson’s reagent or P₂S₅ introduces the mercapto group at the 2-position.

- Etherification : Ethoxy group installation via nucleophilic aromatic substitution (SNAr) using ethyl bromide and a base (e.g., K₂CO₃ in DMF).

Challenges :

- Competing oxidation of -SH to disulfides requires inert atmospheres (N₂/Ar).

- Low yields (~40–50%) due to steric hindrance from the ketone.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Data from analogous syntheses highlight the role of polar aprotic solvents. For instance, dimethylformamide (DMF) enhances SNAr reactivity for ethoxy group installation, while dichloroethane (DCE) optimizes Friedel-Crafts acylation.

Table 1: Solvent Impact on Acylation Yield

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| DCM | 0 | 62 |

| DCE | 25 | 78 |

| Toluene | 80 | 45 |

Higher temperatures in toluene promote side reactions, whereas DCE balances reactivity and selectivity.

Purification and Impurity Control

Crystallization Techniques

Post-synthesis purification often involves multi-step crystallization. A patent detailing pyrimidine intermediates recommends:

- Partial evaporation of methyl isobutyl ketone (MIBK) to reduce solvent volume by 20–50%.

- Addition of heptane (1.5–2.5× organic phase volume) to induce crystallization.

- Cooling to 0–5°C for 12 h to isolate crystalline product.

Ethylene glycol removal : Residual ethylene glycol (common in ketone syntheses) is controlled to <500 ppm via aqueous washes (pH 3–5 using citric acid).

Chromatographic Methods

Silica gel chromatography with hexane/ethyl acetate (4:1) eluent resolves regioisomeric byproducts. This step is critical given the compound’s ≥98% purity specification.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Ion chromatography confirms residual solvents (<0.1%), while HPLC (C18 column, MeOH/H₂O 70:30) verifies ≥98% purity.

Applications and Derivatives

The compound serves as a precursor to bioactive molecules, including antimicrobial agents and kinase inhibitors. Its α,β-unsaturated ketone moiety enables Michael addition reactions for further functionalization.

Chemical Reactions Analysis

1-(3-Ethoxy-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles under appropriate conditions.

Scientific Research Applications

1-(3-Ethoxy-2-mercaptophenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-2-mercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. The compound can also interact with cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Aromatic Substitution Patterns

- 1-(5-Chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one: This compound features halogen (Cl, I) and methoxy substituents.

- 1-(4-Methoxyphenyl)propan-2-one : The methoxy group (–OCH$3$) is purely electron-donating, enhancing aromatic ring activation. This contrasts with the mixed electronic effects of ethoxy (–OCH$2$CH$_3$) and mercapto (–SH) groups in the title compound .

- 1-(3-(Methylthio)phenyl)propan-2-one : The methylthio (–SCH$_3$) group is less polarizable than mercapto (–SH), reducing hydrogen-bonding capacity but improving stability under oxidative conditions .

Bulkier Substituents

- The phenolic –OH group adds acidity, unlike the neutral –SH in the title compound .

Spectroscopic and Physicochemical Properties

- NMR Shifts :

- Mass and Polarity :

Similarity Analysis

Using Tanimoto similarity scores ():

1-(3-Ethyl-4-methoxyphenyl)propan-2-one (Similarity: 1.00): Ethyl and methoxy groups mimic the title compound’s steric and electronic profile.

1-(4-Ethyl-2-methoxyphenyl)propan-2-one (Similarity: 0.97): Substituent positional isomerism slightly reduces similarity.

1-(2,4-Dimethoxyphenyl)propan-2-one (Similarity: 0.97): Dual methoxy groups increase electron density but lack –SH reactivity.

Biological Activity

1-(3-Ethoxy-2-mercaptophenyl)propan-2-one, a compound belonging to the class of chalcones, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

This compound features an ethoxy group, a mercapto group, and a ketone functionality, which contribute to its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of chalcone derivatives, including this compound. The compound has been evaluated against various bacterial and fungal strains. For instance, a study demonstrated that certain chalcone derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Antiviral Activity

Chalcones have also been investigated for their antiviral properties. Research indicates that compounds similar to this compound can inhibit viral replication by targeting viral proteases. For example, in silico studies suggest that chalcone derivatives exhibit high binding affinities to the main protease (M pro) of SARS-CoV-2, making them potential candidates for antiviral drug development .

Anticancer Effects

The anticancer activity of this compound has been explored through various assays. In vitro studies on breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) revealed that this compound induces apoptosis and inhibits cell proliferation. The half-maximal inhibitory concentration (IC50) values for these effects were reported to be in the range of 10–30 µM . The mechanism involves the disruption of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism and viral replication.

- Induction of Apoptosis : By activating apoptotic pathways, it leads to programmed cell death in cancer cells.

- Tubulin Destabilization : Similar to other chalcones, it interferes with microtubule dynamics, which is crucial for mitosis.

Case Study 1: Antibacterial Activity

A study conducted on various chalcone derivatives, including this compound, showed promising results against common pathogens. The compound's effectiveness was comparable to standard antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Research

In a recent experiment involving human breast cancer cell lines, treatment with this compound resulted in significant tumor growth inhibition. Flow cytometry analysis revealed that the compound effectively induced apoptosis through caspase activation pathways.

Q & A

Q. What are the key challenges in synthesizing 1-(3-Ethoxy-2-mercaptophenyl)propan-2-one, and how can they be methodologically addressed?

The synthesis of this compound is complicated by the reactivity of the mercapto (-SH) group, which is prone to oxidation and dimerization. To mitigate this, inert atmospheres (e.g., nitrogen or argon) and reducing agents like dithiothreitol (DTT) are recommended during synthesis. Additionally, protecting group strategies (e.g., using trityl or acetyl groups) can stabilize the thiol functionality. Reaction optimization, such as controlling temperature (e.g., 0–5°C for thiol incorporation) and solvent selection (e.g., anhydrous DMF or THF), is critical to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the ethoxy, mercaptophenyl, and ketone moieties. H NMR can resolve the aromatic protons and methoxy group (δ ~3.8–4.2 ppm for ethoxy), while C NMR identifies the carbonyl carbon (δ ~205–210 ppm). Mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]). Infrared (IR) spectroscopy confirms the C=O stretch (~1700 cm) and S-H stretch (~2550 cm), though the latter may be weak due to hydrogen bonding .

Q. How can researchers ensure the purity of this compound during isolation?

Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is standard. Recrystallization from ethanol or methanol can further purify the compound. Analytical HPLC with a C18 column and UV detection (λ = 254 nm) provides purity assessment. Monitoring for disulfide dimer formation (via LC-MS or TLC) is critical due to the thiol group’s instability .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported melting points or spectral data for this compound?

Discrepancies often arise from impurities or polymorphic forms. Researchers should cross-validate data using multiple techniques:

Q. How can computational methods predict the reactivity of this compound in nucleophilic reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the electron density of the ketone and thiol groups. Fukui indices identify nucleophilic/electrophilic sites, while Molecular Electrostatic Potential (MEP) maps highlight regions prone to attack. Solvent effects (e.g., PCM models) refine predictions for reaction outcomes in polar aprotic solvents .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Accelerated stability studies (e.g., 40°C/75% RH) and pH-dependent degradation kinetics are essential. The thiol group oxidizes readily in basic or aerobic conditions, forming disulfide bridges. Stabilizers like EDTA (to chelate metal catalysts) or antioxidants (e.g., BHT) can prolong shelf life. Storage at –20°C under nitrogen is advised for long-term preservation .

Q. How can researchers address challenges in crystallizing this compound for X-ray analysis?

Slow evaporation from a mixed solvent system (e.g., dichloromethane/pentane) promotes crystal growth. Seeding with microcrystals or using anti-solvent diffusion (e.g., layering with hexane) may improve results. For refractory cases, co-crystallization with crown ethers or thiourea derivatives can stabilize the lattice .

Methodological Design Questions

Q. How to design a kinetic study to evaluate the thiol-disulfide equilibrium in this compound?

Use UV-Vis spectroscopy (λ = 280–300 nm) to monitor disulfide formation over time. Vary parameters like pH (2–10), ionic strength, and oxygen concentration. Pseudo-first-order kinetics can be applied, with rate constants derived from absorbance decay. Control experiments under nitrogen vs. air quantify oxidative contributions .

Q. What in vitro assays are suitable for probing the biological activity of this compound?

Given the thiol group’s redox activity, assays include:

- Antioxidant capacity via DPPH or ABTS radical scavenging.

- Thiol-disulfide exchange kinetics with Ellman’s reagent (DTNB).

- Enzyme inhibition studies (e.g., cysteine proteases) using fluorogenic substrates .

Data Analysis and Validation

Q. How to reconcile conflicting NMR assignments for the aromatic protons in derivatives of this compound?

NOESY or ROESY experiments can clarify spatial proximity of protons. H-C HSQC and HMBC correlations resolve coupling patterns. Comparative analysis with structurally analogous compounds (e.g., 1-(2,4-dimethoxyphenyl)propan-2-one ) aids in assignment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.